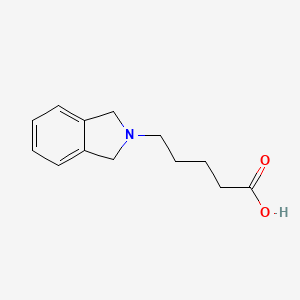

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid

Description

Contextualization within Isoindole Chemistry and its Significance in Bioactive Molecules

The isoindole core, a bicyclic aromatic compound consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a structural isomer of indole. nih.gov Its reduced form, isoindoline (B1297411) (2,3-dihydro-1H-isoindole), is a key structural motif found in a variety of natural products and synthetic compounds with diverse and potent biological activities. nih.gov The isoindole skeleton is a versatile scaffold that has been incorporated into a range of clinically significant drugs. mdpi.com

For instance, derivatives of isoindoline-1,3-dione (phthalimide) are well-known for their wide spectrum of pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. mdpi.commdpi.com Prominent examples include thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, which are used in the treatment of multiple myeloma. mdpi.com Furthermore, recent research has highlighted the potential of isoindoline derivatives as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a key target in cancer immunotherapy. acs.org The diverse bioactivities of isoindoline-based molecules underscore the importance of this heterocyclic system in medicinal chemistry. mdpi.com

Overview of Pentanoic Acid Derivatives in Chemical Biology and Medicinal Chemistry

Pentanoic acid, also known as valeric acid, is a short-chain fatty acid that serves as a versatile building block in the synthesis of various organic compounds. google.comscbt.com Its derivatives are of considerable interest in chemical biology and medicinal chemistry due to their ability to modulate the physicochemical properties of molecules, such as solubility and lipophilicity, which in turn can influence their biological activity. researchgate.net

Rationale for Comprehensive Research on 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid

The rationale for a focused investigation of this compound stems from the synergistic potential of its constituent isoindoline and pentanoic acid moieties. The isoindoline core provides a proven pharmacophore with a history of diverse biological activities, while the pentanoic acid linker offers a flexible chain that can be modified to fine-tune the molecule's properties and interactions with biological targets.

A significant driver for research into this specific compound is its identification as a potential inhibitor of Staphylococcus DNA helicase. scbt.com DNA helicases are essential enzymes for bacterial survival, playing a critical role in DNA replication, recombination, and repair. Their inhibition presents a promising strategy for the development of novel antibacterial agents. The unique combination of the isoindoline scaffold and the pentanoic acid side chain in this compound may confer specific inhibitory activity against this crucial bacterial enzyme.

Current Research Landscape and Identification of Knowledge Gaps

Despite the compelling rationale for its study, the current research landscape for this compound is notably sparse. While the oxidized form, 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid, is more widely documented as a synthetic reagent, detailed scientific literature on the reduced isoindoline derivative is limited. chemsrc.comguidechem.com

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 312606-96-5 |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.29 g/mol |

Data sourced from publicly available chemical supplier information. scbt.com

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-dihydroisoindol-2-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)7-3-4-8-14-9-11-5-1-2-6-12(11)10-14/h1-2,5-6H,3-4,7-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIUSPSELRFJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366366 | |

| Record name | 5-(1,3-dihydroisoindol-2-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312606-96-5 | |

| Record name | 5-(1,3-dihydroisoindol-2-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 5-(1,3-Dihydroisoindol-2-yl)pentanoic Acid

The de novo synthesis of the target compound involves building the molecular structure from basic precursors. Key considerations in these strategies include the efficient formation of the dihydroisoindole ring system and the selective introduction of the pentanoic acid side chain.

Approaches for Constructing the Dihydroisoindole Core

The dihydroisoindole nucleus is a common structural motif, and several reliable methods for its construction have been established. nih.gov A prevalent strategy involves the reduction of an N-substituted phthalimide (B116566). Phthalimides are readily prepared from the condensation of phthalic anhydride (B1165640) with a primary amine. The subsequent reduction of the two imide carbonyl groups to methylenes yields the corresponding dihydroisoindole. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Another effective method for the synthesis of the dihydroisoindole core involves the reaction of α,α'-dihalo-ortho-xylenes, such as α,α'-dibromo-o-xylene, with a primary amine. researchgate.net This approach directly forms the heterocyclic ring through a double nucleophilic substitution reaction. The choice of the primary amine in this reaction is crucial as it will ultimately become the substituent on the nitrogen atom of the dihydroisoindole ring.

Methods for Incorporating the Pentanoic Acid Side Chain

The pentanoic acid side chain can be introduced at different stages of the synthesis. One common approach is to use a precursor that already contains the carbon chain. For instance, 5-aminopentanoic acid can be reacted with phthalic anhydride to form the corresponding N-(4-carboxybutyl)phthalimide. nih.gov The carboxylic acid group may need to be protected, for example as an ester, to prevent unwanted side reactions during subsequent reduction steps. google.com

Alternatively, the pentanoic acid side chain can be introduced after the formation of the dihydroisoindole core. This can be achieved through the N-alkylation of unsubstituted dihydroisoindole with a suitable halo-pentanoic acid derivative, such as ethyl 5-bromopentanoate. The reaction typically proceeds in the presence of a base to deprotonate the secondary amine of the dihydroisoindole, facilitating its nucleophilic attack on the electrophilic carbon of the alkyl halide. Subsequent hydrolysis of the ester group would then yield the desired carboxylic acid.

A summary of potential synthetic routes is presented in the table below.

| Route | Key Steps | Starting Materials | Intermediates |

| A | 1. Phthalimide formation 2. Reduction | Phthalic anhydride, 5-aminopentanoic acid (or its ester) | 2-(4-carboxybutyl)isoindoline-1,3-dione |

| B | 1. Dihydroisoindole formation 2. N-alkylation 3. Hydrolysis | α,α'-dibromo-o-xylene, ammonia (B1221849) | Dihydroisoindole, ethyl 5-(1,3-dihydroisoindol-2-yl)pentanoate |

Stereoselective Synthesis Methodologies

While this compound itself is not chiral, the principles of stereoselective synthesis become critical when substituents are introduced on the dihydroisoindole core or the pentanoic acid side chain, creating stereogenic centers. The asymmetric synthesis of substituted isoindolinones, which are precursors to dihydroisoindoles, has been explored. chim.itacs.org These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. acs.org

For instance, the use of a chiral Brønsted acid catalyst can facilitate the enantioselective synthesis of spiro-isoindolinone-indolines through a formal [3+2] cycloaddition. acs.org Furthermore, palladium-catalyzed asymmetric tandem reactions have been developed to create chiral isoindolinone derivatives bearing a quaternary stereocenter with high enantioselectivity. organic-chemistry.org Such strategies could be adapted to introduce chirality into the dihydroisoindole framework before or during the attachment of the pentanoic acid side chain. The diastereoselective intramolecular allylic amination of chiral sulfinamides has also been investigated as a route to chiral isoindoline-1-carboxylic acid esters, demonstrating a method to control stereochemistry at a carbon atom of the heterocyclic ring. acs.org

Precursor Chemistry and Intermediate Derivatization

The synthesis of this compound relies on the availability and reactivity of key precursors and the strategic derivatization of intermediates.

Synthesis of Key Phthalic Anhydride and Amino Alcohol Intermediates

Phthalic anhydride is a readily available commercial chemical and serves as a common starting material for the synthesis of the isoindole core. acgpubs.org It can be synthesized through the oxidation of ortho-xylene or naphthalene.

While not directly on the main synthetic pathway to the target compound, amino alcohols can be used to generate functionalized isoindoles. For example, the reaction of an anhydride with an amino alcohol like ethanolamine (B43304) can yield N-(hydroxyethyl)imide derivatives. acgpubs.org These can then be further functionalized.

Formation of Isoindol-containing Precursors

A key isoindole-containing precursor in one of the proposed synthetic routes is 2-(4-carboxybutyl)isoindoline-1,3-dione. This phthalimide derivative can be synthesized by the condensation of phthalic anhydride with 5-aminopentanoic acid. The reaction is typically carried out in a high-boiling solvent such as glacial acetic acid with heating. nih.gov It is often advantageous to use an ester of 5-aminopentanoic acid, such as the methyl or ethyl ester, to avoid potential complications with the free carboxylic acid during the reaction. This would yield the corresponding ester of the N-substituted phthalimide.

Another important precursor is the unsubstituted dihydroisoindole itself. This can be prepared by the reduction of phthalimide, which is formed from the reaction of phthalic anhydride with ammonia or a source of ammonia. The subsequent N-alkylation of dihydroisoindole with a pentanoic acid derivative provides a convergent route to the final product.

The table below outlines the key precursors and their roles in the synthesis.

| Precursor | Structure | Role in Synthesis |

| Phthalic Anhydride | C₈H₄O₃ | Starting material for the isoindole core |

| 5-Aminopentanoic Acid | C₅H₁₁NO₂ | Source of the pentanoic acid side chain |

| α,α'-Dibromo-o-xylene | C₈H₈Br₂ | Precursor for direct formation of the dihydroisoindole ring |

| 2-(4-carboxybutyl)isoindoline-1,3-dione | C₁₃H₁₃NO₄ | Key intermediate in Route A |

| Dihydroisoindole | C₈H₉N | Key intermediate in Route B |

Derivatization from Brominated Pentanoic Acid Compounds

The synthesis of this compound can be achieved through the nucleophilic substitution reaction between 1,3-dihydroisoindole and a suitable brominated pentanoic acid derivative. This reaction, a classic example of N-alkylation, forms the core of the molecular structure by establishing the bond between the nitrogen atom of the dihydroisoindole ring and the pentanoic acid chain.

The general synthetic approach involves the reaction of 1,3-dihydroisoindole with 5-bromopentanoic acid in the presence of a base. The base is crucial for deprotonating the secondary amine of the dihydroisoindole, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon atom of the brominated pentanoic acid.

A typical reaction scheme is as follows:

1,3-Dihydroisoindole + 5-Bromopentanoic Acid → this compound

Commonly employed bases for this transformation include organic amines such as triethylamine (B128534) or diisopropylethylamine, or inorganic bases like potassium carbonate or sodium bicarbonate. The choice of solvent is also critical and is typically a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, which can effectively solvate the reactants and facilitate the reaction. The reaction temperature can vary, but it is often carried out at elevated temperatures to ensure a reasonable reaction rate.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 1,3-Dihydroisoindole | 5-Bromopentanoic Acid | Triethylamine | DMF | Heated |

| 1,3-Dihydroisoindole | Ethyl 5-bromopentanoate | Potassium Carbonate | Acetonitrile | Reflux |

It is also possible to use an ester of 5-bromopentanoic acid, such as ethyl 5-bromopentanoate, as the alkylating agent. In this case, the reaction yields the corresponding ester of this compound, which can then be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid. This two-step approach can sometimes offer advantages in terms of purification and handling of the intermediates.

Chemical Modifications and Functionalization of this compound

The presence of two key functional groups, the carboxylic acid moiety and the dihydroisoindole ring system, makes this compound a versatile scaffold for further chemical modifications and functionalization.

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amide Coupling)

The carboxylic acid group is a prime site for a variety of chemical transformations, most notably esterification and amide coupling reactions.

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with various alcohols in the presence of an acid catalyst. Common methods include the Fischer-Speier esterification, which utilizes a strong acid like sulfuric acid or p-toluenesulfonic acid with an excess of the alcohol. Alternatively, for more sensitive substrates, milder conditions involving coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed.

| Reaction Type | Reagents | Product |

| Fischer Esterification | Methanol, H₂SO₄ | Methyl 5-(1,3-dihydroisoindol-2-yl)pentanoate |

| Steglich Esterification | Benzyl alcohol, DCC, DMAP | Benzyl 5-(1,3-dihydroisoindol-2-yl)pentanoate |

Amide Coupling: The formation of amide bonds is a cornerstone of medicinal chemistry, and the carboxylic acid moiety of this compound is readily amenable to such reactions. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of an amine. A wide array of coupling reagents are available, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). These reactions are often carried out in the presence of a base, such as triethylamine or diisopropylethylamine, to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the amine. This methodology allows for the coupling of a diverse range of amines, including amino acid esters, peptides, and other biologically relevant molecules.

| Amine | Coupling Reagent | Product |

| Glycine methyl ester | EDC, HOBt | Methyl (2-((5-(1,3-dihydroisoindol-2-yl)pentanoyl)amino)acetate) |

| Aniline (B41778) | HBTU, DIPEA | N-phenyl-5-(1,3-dihydroisoindol-2-yl)pentanamide |

Modifications of the Dihydroisoindole Ring System

The aromatic benzene (B151609) ring within the dihydroisoindole system can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The dihydroisoindole nucleus is generally considered to be an electron-rich aromatic system, which directs incoming electrophiles to the ortho and para positions relative to the fused pyrrolidine (B122466) ring. However, the precise regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions that could be applied to the dihydroisoindole ring of this compound or its derivatives include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

It is important to note that the reaction conditions for these substitutions would need to be carefully optimized to avoid side reactions and to achieve the desired regioselectivity. The presence of the N-pentanoic acid substituent may also influence the reactivity and orientation of the electrophilic attack.

Formation of Conjugates and Linkers for Biovectorization

The bifunctional nature of this compound, possessing a reactive carboxylic acid handle and a stable dihydroisoindole core, makes it an attractive candidate for use as a linker in the construction of bioconjugates. In the context of biovectorization, a linker serves to connect a biologically active molecule (e.g., a drug) to a targeting moiety (e.g., an antibody, peptide, or other ligand) that can direct the conjugate to a specific biological target.

For instance, the carboxylic acid could be coupled to a lysine (B10760008) residue on an antibody to form an antibody-drug conjugate (ADC). The dihydroisoindole moiety would then be available for further modification or could simply serve as a rigid spacer element within the linker. The ability to further functionalize the aromatic ring of the dihydroisoindole (as discussed in section 2.3.2) offers the potential to create more complex and multifunctional linkers for advanced drug delivery systems.

| Conjugate Type | Coupled Moiety | Application |

| Peptide Conjugate | N-terminus of a peptide | Targeted drug delivery |

| Antibody-Drug Conjugate | Lysine residue of an antibody | Cancer therapy |

| Small Molecule Conjugate | Amine-functionalized drug | Prodrug design |

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the verification of its molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide unambiguous evidence for its constitution by identifying the distinct chemical environments of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the isoindoline (B1297411) and the pentanoic acid moieties. The four aromatic protons on the benzene (B151609) ring would likely appear as a multiplet in the range of δ 7.0-7.3 ppm. The two methylene (B1212753) groups of the dihydroisoindole ring (C1-H₂ and C3-H₂) are chemically equivalent and are expected to produce a single sharp singlet at approximately δ 4.0-4.5 ppm, integrating to four protons. The protons of the pentanoic acid chain would exhibit distinct signals: the methylene group adjacent to the nitrogen (N-CH₂) would be found around δ 2.5-2.8 ppm, the methylene group adjacent to the carboxyl group (α-CH₂) would resonate around δ 2.2-2.4 ppm, and the two central methylene groups (β- and γ-CH₂) would appear as overlapping multiplets in the δ 1.5-1.8 ppm region. The acidic proton of the carboxylic acid would give rise to a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The quaternary aromatic carbons of the isoindoline core are expected around δ 140-145 ppm, with the protonated aromatic carbons appearing between δ 120-130 ppm. The benzylic carbons of the isoindoline ring (C1 and C3) would produce a signal around δ 55-60 ppm. The carbons of the pentanoic acid chain would be observed at distinct chemical shifts, with the carboxyl carbon (C=O) appearing significantly downfield around δ 175-180 ppm. The methylene carbons would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted chemical shifts are based on typical values for similar functional groups and molecular fragments.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carboxylic Acid (COOH) | > 10 (broad s, 1H) | ~178 |

| Aromatic (Ar-H) | 7.0 - 7.3 (m, 4H) | 120 - 130 |

| Aromatic (Ar-C) | - | 140 - 145 |

| Isoindoline (Ar-CH₂-N) | ~4.2 (s, 4H) | ~58 |

| Pentanoic Acid (N-CH₂) | 2.5 - 2.8 (t, 2H) | ~52 |

| Pentanoic Acid (α-CH₂) | 2.2 - 2.4 (t, 2H) | ~34 |

| Pentanoic Acid (β, γ-CH₂) | 1.5 - 1.8 (m, 4H) | 22 - 28 |

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₃H₁₇NO₂. jk-sci.comscbt.com

The calculated molecular weight is 219.29 g/mol . jk-sci.comscbt.com In high-resolution mass spectrometry (HRMS), the compound would be expected to show a molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) corresponding to this value with high accuracy.

Common fragmentation pathways in electron ionization (EI) or electrospray ionization (ESI-MS/MS) would likely involve:

Alpha-cleavage: Fission of the bond between the nitrogen and the pentanoic acid chain, leading to the formation of a stable isoindoline cation (m/z ~120).

Loss of the Carboxyl Group: Decarboxylation or loss of the entire COOH moiety (a loss of 45 amu).

Cleavage along the Alkyl Chain: Fragmentation of the C-C bonds within the pentanoic acid chain, resulting in a series of fragment ions separated by 14 amu (CH₂).

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₁₃H₁₈NO₂⁺ | 220.13 | Protonated Molecule |

| [M]⁺ | C₁₃H₁₇NO₂⁺ | 219.12 | Molecular Ion |

| [M-COOH]⁺ | C₁₂H₁₆N⁺ | 174.13 | Loss of carboxyl group |

| [C₈H₁₀N]⁺ | C₈H₁₀N⁺ | 120.08 | Isoindoline cation fragment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent feature would be a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Superimposed on this would be the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule just below 3000 cm⁻¹. A strong, sharp absorption band between 1700 and 1725 cm⁻¹ would confirm the presence of the carbonyl group (C=O) of the carboxylic acid. Other key signals include C-N stretching vibrations for the tertiary amine within the isoindoline ring and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Tertiary Amine | C-N Stretch | 1100 - 1250 | Medium |

Solid-State Structural Investigations (via X-ray Crystallography of Related Scaffolds)

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related dihydroisoindole (also known as isoindoline) and carboxylic acid-containing structures provides a strong basis for predicting its solid-state characteristics. rsc.orgmdpi.com

The isoindoline core consists of a benzene ring fused to a five-membered heterocyclic ring. wikipedia.org X-ray studies of similar scaffolds confirm that the five-membered dihydroisoindole ring is not planar but adopts a puckered "envelope" or "twist" conformation to relieve ring strain. The benzene ring itself would remain planar.

The pentanoic acid side chain possesses significant conformational freedom due to rotation around its C-C single bonds. In a crystal lattice, it would likely adopt a low-energy, extended (all-anti) conformation to maximize van der Waals interactions and facilitate efficient crystal packing. However, gauche conformations are also possible, depending on the specific intermolecular forces at play. The geometry around the carboxylic acid group is expected to be planar.

In the solid state, molecules of this compound would be organized into a crystal lattice through a network of non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular force would be hydrogen bonding mediated by the carboxylic acid functional group. It is highly probable that two molecules would form a centrosymmetric dimer, where the carboxyl groups of each molecule hydrogen-bond with each other. This is a very common and stable motif for carboxylic acids in the solid state.

Understanding Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of the physical chemistry of organic molecules like this compound. Different polymorphs of a compound can exhibit varied physical properties, including melting point, solubility, and stability, which are crucial in fields such as materials science.

The crystallization of this compound from a solution is influenced by factors such as solvent choice, temperature, and saturation level. The molecule's structure, featuring a flexible pentanoic acid chain and a more rigid dihydroisoindole group, allows for various packing arrangements in the solid state. Intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid group (O-H···O) and potential N-H···O or C-H···π interactions, would be the primary drivers of the crystal lattice formation.

While specific polymorphic forms of this compound have not been detailed in available literature, studies on similar isoindoline derivatives provide insight. For instance, different crystalline forms have been identified for related therapeutic compounds, where variations in the crystal packing significantly impact their properties. The discovery of new polymorphs for a given compound often involves screening various crystallization conditions. It is plausible that this compound could also exhibit polymorphism, with each form possessing a unique unit cell and packing motif.

Table 1: Hypothetical Crystallographic Data for Two Polymorphs of this compound

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 10.5 | 6.1 |

| b (Å) | 8.2 | 12.8 |

| c (Å) | 14.3 | 17.5 |

| β (°) | 95.5 | 90 |

| Volume (ų) | 1225 | 1367 |

| Z (molecules/unit cell) | 4 | 4 |

| Calculated Density (g/cm³) | 1.19 | 1.07 |

Note: This table is illustrative and based on typical values for similar organic molecules.

Computational Chemistry and Molecular Modeling Studies

Computational modeling serves as a powerful tool to investigate the properties of this compound at an atomic level, providing insights that complement experimental data.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to understand the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can be employed to determine its optimized geometry and electronic properties. tandfonline.com

These calculations can reveal the distribution of electron density and identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically located on the electron-rich dihydroisoindole ring, indicating the region most susceptible to electrophilic attack. Conversely, the LUMO might be distributed across the carboxylic acid moiety, the site for nucleophilic attack. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 Debye |

Note: These values are representative examples based on DFT studies of similar isoindoline derivatives. tandfonline.com

Conformational Analysis and Energy Landscapes

The flexibility of the pentanoic acid side chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. This can be achieved by systematically rotating the single bonds (dihedral angles) in the pentanoic chain and calculating the corresponding energy.

The resulting data can be plotted on a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. For this molecule, key dihedral angles would include those along the C-C bonds of the pentanoic acid chain. The global minimum would represent the most stable conformation of the molecule in the gas phase. It is expected that extended-chain conformations are generally lower in energy, though folded structures stabilized by intramolecular interactions might also exist.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By simulating the motion of atoms over time, MD can reveal how this compound behaves in different environments, such as in an aqueous solution.

In an MD simulation, the molecule would be placed in a "box" of solvent molecules (e.g., water), and the forces between all atoms would be calculated using a force field. The simulation would show the molecule's conformational flexibility, how it tumbles and diffuses in the solvent, and how it interacts with surrounding water molecules. Specifically, MD can illuminate the stability of hydrogen bonds between the carboxylic acid group and water, and how the hydrophobic dihydroisoindole part of the molecule influences the local water structure. Such simulations are crucial for understanding how the molecule behaves in a biological or solution-phase chemical context. semanticscholar.org

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each predicted frequency corresponds to a specific motion of the atoms (e.g., C=O stretch, N-H bend, C-H stretch). By comparing the calculated IR spectrum with an experimental one, a detailed assignment of the spectral bands can be made. For this compound, strong absorptions would be predicted for the carboxylic acid O-H and C=O stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. This is typically done by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These predicted shifts are invaluable for interpreting complex experimental NMR spectra and confirming the connectivity and chemical environment of each atom in the molecule.

Exploration of Biological Activities and Molecular Mechanisms

Investigation of Enzymatic Target Interactions

The isoindoline (B1297411) core is a recognized pharmacophore present in numerous biologically active compounds, suggesting that 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid may also interact with various enzymatic targets. researchgate.net The exploration of these interactions is crucial for elucidating its potential therapeutic applications.

Staphylococcus DNA Helicase Inhibition

There is preliminary information suggesting that this compound may act as an inhibitor of Staphylococcus DNA helicase. DNA helicases are essential enzymes in bacteria, responsible for unwinding the DNA double helix to enable replication, repair, and recombination. patsnap.com Their critical role in bacterial survival makes them attractive targets for the development of new antibacterial agents. The inhibition of Staphylococcus aureus helicase, in particular, could offer a strategy to combat infections caused by this often-resistant pathogen. asm.org The precise mechanism by which this compound might inhibit this enzyme has not been detailed in publicly available literature, but it likely involves interference with the enzyme's ATPase activity or its ability to bind to or translocate along DNA. patsnap.compatsnap.com

Exploration of Other Potential Enzyme Inhibition Profiles (e.g., Cysteine Peptidases based on related isoindol-containing scaffolds)

The isoindoline scaffold is known to be a versatile inhibitor of a wide range of enzymes. This promiscuity in biological activity suggests that this compound could have other enzymatic targets beyond bacterial helicases. For instance, isoindoline derivatives have been investigated as inhibitors of papain-like cysteine proteases (PLpro), such as that from SARS-CoV. researchgate.net Cysteine proteases are involved in a multitude of physiological and pathological processes, including viral replication. The inhibitory activity of isoindoline derivatives against these enzymes highlights the potential for this scaffold to be adapted for various therapeutic purposes. researchgate.net

Furthermore, studies on related isoindolinone derivatives have revealed inhibitory activity against a diverse array of enzymes, as detailed in the table below.

| Enzyme Target | Isoindolinone Derivative Type | Observed Effect |

| Cyclin-dependent kinases (CDKs) | Isoindolin-1-ones | Potential anti-breast cancer activity through inhibition of CDK7. |

| B-Raf kinase | Isoindoline-1,3-diones | Potent and selective inhibition of B-Raf, a key enzyme in cancer signaling pathways. nih.gov |

| Carbonic Anhydrases (hCA I and II) | Novel isoindolinone derivatives | Significant inhibitory activity with low nanomolar Ki values, outperforming standard inhibitors in some cases. nih.gov |

| MDM2-p53 Interaction | 2-alkyl-3-aryl-3-alkoxyisoindolinones | Inhibition of the protein-protein interaction, leading to p53 activation. |

| Hedgehog Signaling Pathway | Isoindolinone and quinazolinone moieties | Moderate to potent inhibition of the Hh signaling pathway, a target in cancer therapy. |

| Acetylcholinesterase (AChE) | Isoindoline-1,3-dione -N-benzyl pyridinium (B92312) hybrids | Potent inhibitory activity, suggesting potential for Alzheimer's disease treatment. |

This broad spectrum of activity for the isoindoline and isoindolinone scaffolds underscores the plausibility of this compound having additional, as-yet-unidentified enzymatic targets.

Mechanism of Action Studies

Understanding the precise mechanism of action is fundamental to the development of any therapeutic agent. For this compound, this involves elucidating the biochemical pathways it perturbs and identifying its specific molecular binding partners.

Biochemical Pathway Elucidation

Given its potential as a Staphylococcus DNA helicase inhibitor, the primary biochemical pathway affected by this compound would likely be DNA replication and repair in this bacterium. nih.gov By inhibiting the unwinding of DNA, the compound would stall the replication fork, leading to an accumulation of DNA damage and ultimately bacterial cell death. patsnap.com This mechanism is a validated strategy for antibacterial drug development. nih.gov The elucidation of a biochemical pathway typically involves a series of steps to identify the specific metabolic or signaling route affected by a compound. ableweb.org

In a broader context, should this compound be found to inhibit other enzymes, such as cysteine proteases or kinases, the affected biochemical pathways would be significantly different. For example, inhibition of a viral cysteine protease would disrupt the viral life cycle, while inhibition of a human kinase could impact cellular signaling pathways involved in proliferation or inflammation. researchgate.netnih.gov

Identification of Specific Binding Sites and Interaction Modes

The identification of the specific binding site of a drug on its target enzyme is crucial for understanding its mechanism of action and for guiding further drug optimization. drughunter.com For this compound as a potential helicase inhibitor, the binding site could be the ATP-binding pocket, the DNA-binding groove, or an allosteric site that regulates the enzyme's activity. patsnap.compatsnap.com Computational docking studies, a common tool in drug discovery, could provide initial hypotheses about the binding mode. researchgate.net These in silico predictions would then require experimental validation through techniques such as X-ray crystallography or cryo-electron microscopy to visualize the compound bound to the enzyme. drughunter.comresearchgate.net

For other potential targets, the binding site would vary. For instance, in the case of carbonic anhydrase inhibition by isoindolinone derivatives, the interaction often involves the coordination of a sulfonamide group with the zinc ion in the enzyme's active site. nih.gov For kinase inhibitors, the binding is typically within the ATP-binding pocket. nih.gov The specific interactions of this compound with any of these targets would depend on the three-dimensional structure of the binding site and the physicochemical properties of the compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they explore how modifications to a compound's chemical structure affect its biological activity. mdpi.com For the isoindoline scaffold, numerous SAR studies have been conducted, providing valuable insights that could be applicable to this compound.

For example, in a series of isoindoline derivatives of α-amino acids designed as COX-1 and COX-2 inhibitors, the nature of the substituents on the isoindoline ring and the stereochemistry of the amino acid moiety were found to be critical for activity and selectivity. nih.gov Similarly, in the development of isoindoline-based Spindlin1 inhibitors, substitutions on the pyrrolidine (B122466) ring (a related five-membered nitrogen-containing heterocycle) and its replacement with an isoindoline moiety significantly impacted the inhibitory activity and selectivity. mdpi.com

A study on quinoline- and isoindoline-integrated polycyclic compounds as antidiabetic agents revealed that the presence of electron-withdrawing groups on a phenyl ring attached to the isoindoline core enhanced the antioxidant and enzyme inhibitory activities. mdpi.com For isoindolinone-based carbonic anhydrase inhibitors, the linker between the isoindolinone core and a sulfonyl group, as well as the nature of the tail functionalities, were shown to modulate binding affinity and selectivity. nih.gov

The length and nature of the pentanoic acid side chain: Altering the chain length, introducing branching, or replacing the carboxylic acid with other functional groups could impact binding affinity and pharmacokinetic properties.

Substitution on the isoindoline ring: The addition of substituents to the aromatic part of the isoindoline core could enhance potency and selectivity for its target enzyme.

Modifications to the dihydroisoindole nitrogen: While this nitrogen is part of the core structure, its basicity and steric environment could be modulated in more complex analogs.

The table below summarizes some general SAR findings for isoindoline and related scaffolds.

| Scaffold/Derivative Class | Target Enzyme/Protein | Key SAR Findings |

| Isoindoline derivatives of α-amino acids | COX-1 and COX-2 | Stereochemistry and substituents on the isoindoline ring influence activity and selectivity. nih.gov |

| A366 derivatives | Spindlin1 | Replacement of a pyrrolidine ring with an isoindoline moiety maintained potent inhibitory activity while improving selectivity. mdpi.com |

| Isoindoline-integrated polycyclics | α-Glycosidase and α-Amylase | Electron-withdrawing groups on an attached phenyl ring increased inhibitory activity. mdpi.com |

| Isoindolinone derivatives | Carbonic Anhydrases | The linker and tail functionalities on the isoindolinone scaffold are crucial for modulating binding affinity and selectivity. nih.gov |

| Quinazoline (B50416) derivatives (for comparison) | EGFR Kinase | Substitutions on the quinazoline core and linked aniline (B41778) moieties significantly affect inhibitory potency. mdpi.com |

These established SAR principles for the isoindoline scaffold provide a solid foundation for the future design and optimization of analogs of this compound to enhance its potential therapeutic properties.

Influence of Substituents on the Dihydroisoindole Ring on Biological Potency

While direct structure-activity relationship (SAR) studies on this compound are not extensively documented, the broader class of isoindoline derivatives has been the subject of various investigations, providing insights into how substituents on the dihydroisoindole ring can modulate biological potency.

The aromatic ring of the dihydroisoindole moiety presents a scaffold that can be modified to influence pharmacokinetic and pharmacodynamic properties. For instance, in a series of isoindolinyl benzisoxazolpiperidines developed as dopamine (B1211576) D4 receptor antagonists, substitutions on the isoindoline ring resulted in modest differences in potency and selectivity. nih.gov This suggests that while the core isoindoline structure is important for receptor recognition, fine-tuning of its electronic and steric properties through substitution can optimize binding affinity.

In the context of antioxidant and antidiabetic activities, isoindoline–pyridine derivatives have shown that the presence of electron-withdrawing groups, such as chloro groups, on associated phenyl rings can increase inhibitory activity. nih.gov This highlights the importance of the electronic environment of the broader molecular structure, which can be influenced by substituents on the dihydroisoindole ring.

Furthermore, SAR studies on isoindoline derivatives as P-glycoprotein ligands have demonstrated that modifications to the aromatic system can impact potency and selectivity. acs.org The introduction of different substituents can alter the lipophilicity and hydrogen-bonding capacity of the molecule, thereby affecting its interaction with the binding site of the target protein.

The following table summarizes the general influence of substituents on the biological activity of isoindoline derivatives, which can be extrapolated to hypothesize the effects on this compound.

| Substituent Type | Potential Influence on Biological Potency | Rationale |

| Electron-withdrawing groups (e.g., -Cl, -NO2) | May enhance activity in certain contexts (e.g., antioxidant) | Alters the electronic distribution of the aromatic ring, potentially improving interactions with electron-deficient regions of a target. nih.gov |

| Electron-donating groups (e.g., -OCH3, -NH2) | Can modulate binding affinity and selectivity | Modifies the electron density of the ring system, potentially enhancing hydrogen bonding or other non-covalent interactions. |

| Bulky alkyl groups | May increase or decrease potency depending on the target | Can provide beneficial steric interactions within a large binding pocket or cause steric hindrance in a constrained one. |

| Halogens | Can increase lipophilicity and membrane permeability | May enhance cell penetration and access to intracellular targets. |

It is important to note that these are general principles, and the specific effect of a substituent will be highly dependent on the particular biological target and its binding site topology.

Role of the Pentanoic Acid Side Chain in Molecular Recognition

The pentanoic acid side chain of this compound is a critical determinant of its biological activity, providing a key point of interaction with biological targets. The length, flexibility, and terminal carboxylic acid group of this chain all contribute to its role in molecular recognition.

The five-carbon linker provides a degree of conformational flexibility, allowing the terminal carboxylate to orient itself optimally within a binding site. The length of this alkyl chain can be a critical factor in determining potency. Studies on other bioactive molecules with alkyl linkers have shown that variations in chain length can significantly impact activity. For example, in a series of 1H-indole-2-carboxamides acting as CB1 allosteric modulators, a flexible alkyl linker was found to be important for activity. nih.gov

The terminal carboxylic acid group is a key functional feature, capable of forming strong ionic bonds and hydrogen bonds with complementary residues in a protein's active site, such as arginine or lysine (B10760008). This interaction is often a primary anchor for the molecule to its target. The importance of a carboxyl functional group has been noted for the antibacterial activity of some isoindolinones. nih.gov

The table below outlines the potential roles of the pentanoic acid side chain in molecular recognition.

| Feature of Pentanoic Acid Side Chain | Role in Molecular Recognition | Example of Interaction |

| Alkyl Chain Length (5 carbons) | Provides optimal spacing and flexibility for positioning the terminal functional group. | Allows the carboxylate to reach and interact with a specific binding pocket within a receptor or enzyme active site. |

| Flexibility | Enables the molecule to adopt multiple conformations to fit the binding site. | The chain can rotate around its single bonds to achieve an energetically favorable conformation for binding. |

| Terminal Carboxylic Acid | Acts as a strong hydrogen bond donor and acceptor, and can form ionic interactions when deprotonated. | Forms salt bridges with positively charged amino acid residues (e.g., arginine, lysine) or hydrogen bonds with polar residues (e.g., serine, threonine). |

Impact of Stereochemistry on Biological Efficacy and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Chiral molecules and their corresponding enantiomers often exhibit different potencies and selectivities for biological targets, as they interact differently with the chiral environment of receptors and enzymes. researchgate.net

For this compound, the potential for stereoisomers exists, and it is highly probable that these isomers would display differential biological effects. For instance, in a study of isoindolinyl benzisoxazolpiperidines as dopamine D4 receptor antagonists, the S enantiomer was found to be the more potent enantiomer at the D4 receptor. nih.gov This highlights that even subtle differences in the spatial arrangement of substituents can lead to significant variations in binding affinity.

The differential activity of stereoisomers is a well-established principle in pharmacology. The binding of fenoterol (B1672521) stereoisomers to the β2-adrenoceptor, for example, is highly dependent on the chirality of the β-OH carbon, which determines whether the binding is enthalpy- or entropy-driven. nih.gov Similarly, the isomers of cannabinoids like HHC and THCV exhibit distinct binding modes and potencies at the CB1 receptor. mdpi.com

Molecular docking studies on chiral isoxazoline-benzofuran-sulfonamide derivatives have shown that compounds with a specific chiral configuration have a better affinity for their target enzyme than the racemic mixture. acs.org This underscores the importance of a defined stereochemistry for optimal interaction with a biological target.

The following table summarizes the potential impact of stereochemistry on the biological efficacy and selectivity of chiral compounds, which is applicable to this compound if chiral centers are present.

| Aspect of Stereochemistry | Impact on Biological Efficacy and Selectivity | Rationale |

| Enantiomers | Can exhibit different potencies, with one enantiomer often being significantly more active (eutomer) than the other (distomer). | Biological targets (receptors, enzymes) are chiral and will interact preferentially with one enantiomer that has the correct three-dimensional arrangement of functional groups for optimal binding. researchgate.net |

| Diastereomers | Will have different physical and biological properties, including binding affinities and efficacies. | Diastereomers have different spatial arrangements of atoms and thus will present different surfaces for interaction with a biological target. |

| Conformational Isomers | The ability to adopt a specific low-energy conformation that is complementary to the binding site is crucial for high-affinity binding. | The bioactive conformation may be a minor contributor to the overall population of conformers in solution, but its adoption is essential for biological activity. |

Broader Biological Screening and Phenotypic Assays

Beyond targeted investigations, broader screening of this compound and related isoindole derivatives can uncover novel biological activities and potential therapeutic applications. Phenotypic assays, which measure the effect of a compound on cell or organismal function, are particularly valuable in this exploratory phase.

Antimicrobial Activity against Relevant Pathogens (drawing insights from isoindole derivative research)

A number of new symmetrically and asymmetrically 2,3-disubstituted quinoxalines, which share some structural similarities with isoindolines, have shown significant antibacterial activity. nih.gov Furthermore, certain iodo-quinoline derivatives have demonstrated antimicrobial effects against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis. mdpi.com The inclusion of an iodine atom in these structures was found to increase antimicrobial activity against S. aureus. researchgate.net

Novel isoindoline-2-yl putrescines have demonstrated remarkable in vivo efficacy in mitigating Botrytis cinerea infection. nih.gov One of these compounds, ISP3, also effectively halted lesion expansion of gray mold, Sclerotic rot, and Fusarium scabs. nih.gov

The table below presents a summary of the antimicrobial activity of various isoindole and related derivatives against a range of pathogens.

| Compound Class | Pathogen(s) | Observed Activity |

| Isoindoline-2-yl putrescines | Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium spp. | Significant in vivo antifungal activity, curative and protective effects. nih.gov |

| Iodo-quinoline derivatives | Staphylococcus epidermidis, Klebsiella pneumoniae, Candida parapsilosis | Varied antibacterial and antifungal activity. mdpi.com |

| Substituted quinoxalines | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, Candida albicans, Aspergillus flavus | Significant antibacterial and considerable antifungal activity for some derivatives. nih.gov |

| N-Substituted-(d-/l-alaninyl) 1H-1,2,3-triazolylmethyl oxazolidinones | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Moraxella catarrhalis | Moderate to strong antibacterial activity. mdpi.com |

These findings suggest that a systematic evaluation of this compound against a panel of clinically relevant bacteria and fungi is warranted.

Exploration of Activity in Novel Biological Pathways

The isoindoline scaffold is a versatile pharmacophore found in compounds that modulate a variety of biological pathways. This suggests that this compound could have activities beyond a single, well-defined target.

For instance, certain isoindolin-1-one (B1195906) derivatives have been identified as positive allosteric modulators of group II metabotropic glutamate (B1630785) receptors (mGluR2/mGluR3), which are involved in neuronal signaling. nih.gov Other isoindoline derivatives have shown neuroprotective effects in a neuroblastoma cell line by activating the NRF2 signaling pathway, which is crucial for the cellular response to oxidative stress. nih.gov

Furthermore, isoindoline and tetrahydroisoquinoline derivatives have been discovered as potent and selective agonists of the peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor that plays a key role in fatty acid oxidation. nih.gov The diverse range of biological activities associated with the isoindoline core is further highlighted by the development of derivatives as inhibitors of the dipeptidyl peptidase 8 (DPP8) enzyme. tandfonline.com

The following table summarizes some of the novel biological pathways modulated by isoindoline derivatives.

| Biological Pathway/Target | Class of Isoindoline Derivative | Potential Therapeutic Area |

| Metabotropic Glutamate Receptors (mGluR2/mGluR3) | Isoindolin-1-ones | Neurological and psychiatric disorders nih.gov |

| NRF2 Signaling Pathway | Isoindoline-diones | Neurodegenerative diseases nih.gov |

| Peroxisome Proliferator-Activated Receptor δ (PPARδ) | Isoindolines and Tetrahydroisoquinolines | Metabolic diseases nih.gov |

| Dipeptidyl Peptidase 8 (DPP8) | Isoindolines | Inflammatory diseases, cancer tandfonline.com |

Given this precedent, it would be valuable to screen this compound in a variety of cell-based assays to identify any effects on these or other novel pathways.

Application as a Biochemical Probe for Cellular Processes

The isoindole scaffold is a component of several fluorescent molecules, making it a potentially useful core structure for the development of biochemical probes to study cellular processes. beilstein-journals.org Modified isoindolediones have been synthesized as bright fluorescent probes for cell and tissue imaging. nih.gov These probes exhibit red-shifted absorption and emission, making them suitable for biological imaging with minimal interference from autofluorescence. nih.gov

The fluorescence properties of these isoindoledione-based dyes are sensitive to their environment, which can provide information about the polarity of their location within a cell. nih.gov Interestingly, N-alkylation of the isoindoledione can influence its cellular localization, with some derivatives specifically staining cell membranes. nih.gov

While the inherent fluorescence of this compound has not been characterized, its dihydroisoindole core suggests that it could be chemically modified to create a fluorescent probe. For example, the pentanoic acid side chain could be functionalized with a fluorophore to track the molecule's distribution and interaction with cellular components.

The table below outlines the potential applications of isoindole-based compounds as biochemical probes.

| Application | Type of Isoindole Derivative | Principle |

| Cell and Tissue Imaging | Modified isoindolediones | The conjugated ring system of the isoindoledione emits fluorescence upon excitation, allowing for visualization of cellular structures. nih.gov |

| Membrane Staining | N-alkylated isoindolediones with specific substituents | The lipophilic nature and specific structural features of the dye lead to its accumulation in cellular membranes. nih.gov |

| Sensing of Analytes | Isoindole-based dyes | The fluorescence properties of the dye change upon binding to a specific analyte, allowing for its detection and quantification. |

Further research would be necessary to explore the potential of this compound or its derivatives as biochemical probes for studying cellular processes.

An Exploration of this compound in Chemical Biology and Drug Discovery

The chemical compound this compound is a molecule of interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, which combines a rigid bicyclic dihydroisoindole moiety with a flexible pentanoic acid chain, provides a versatile scaffold for a range of research applications. This article explores its utility as a building block in synthesis, its application as a biochemical probe, and its role in the design of new bioactive compounds.

Future Directions and Research Opportunities

Advanced Synthetic Methodologies for Analog Generation (e.g., Green Chemistry, Flow Chemistry)

Future synthetic efforts concerning 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid are expected to focus on the development of more efficient, sustainable, and scalable production methods. The principles of green chemistry offer a framework for creating analogs in a more environmentally friendly manner. This could involve the use of safer solvents, renewable starting materials, and catalytic reactions to minimize waste and energy consumption.

Furthermore, the implementation of flow chemistry presents a significant opportunity for the synthesis of a diverse library of analogs. This technology allows for the continuous production of compounds with precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. The generation of a wide array of derivatives through these advanced methodologies will be crucial for comprehensive structure-activity relationship (SAR) studies.

In-depth Mechanistic Studies of Biological Activities

While preliminary studies may suggest potential biological activities for isoindoline-containing compounds, in-depth mechanistic investigations are imperative. Future research should aim to elucidate the precise molecular mechanisms by which this compound and its analogs exert their biological effects. This includes identifying specific protein targets, understanding their binding interactions, and characterizing the downstream signaling pathways that are modulated. Techniques such as cellular and molecular biology assays, proteomics, and genomics will be instrumental in unraveling these complex processes. A thorough understanding of the mechanism of action is fundamental for the rational development of this compound for potential therapeutic use. Derivatives of isoindoline (B1297411) have shown a range of biological activities, including psycho-stimulant, analgesic, anti-inflammatory, and antitumor properties doaj.org.

Rational Design and Optimization via Computational Approaches

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery and development process. frontiersin.org Future research on this compound should leverage these approaches for the rational design and optimization of new analogs with improved potency, selectivity, and pharmacokinetic profiles. frontiersin.org

Table 1: Potential Computational Approaches for Optimization

| Computational Technique | Application in Drug Design |

| Molecular Docking | Predicts the binding orientation of the compound to its target protein, aiding in the identification of key interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate the chemical structure of compounds with their biological activity, guiding the design of more potent analogs. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the compound-target complex over time, providing insights into binding stability and conformational changes. |

| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of chemical features required for biological activity, facilitating the design of novel scaffolds. frontiersin.org |

By employing these computational methods, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. mdpi.com The design of novel isoindolinone derivatives as potent histone deacetylase (HDAC) inhibitors has been successfully guided by molecular docking. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motif of isoindoline is present in a number of biologically active compounds, suggesting that this compound and its derivatives may interact with a variety of biological targets. doaj.orgmdpi.com Future research should explore a broad range of potential therapeutic applications beyond any initially identified activities.

Table 2: Potential Therapeutic Areas for Exploration

| Therapeutic Area | Rationale for Exploration |

| Oncology | Isoindoline derivatives have been investigated as inhibitors of enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases. doaj.orgnih.gov |

| Neurodegenerative Diseases | Some isoindoline-1,3-dione derivatives have been studied as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov |

| Inflammatory Disorders | The anti-inflammatory properties observed in some isoindoline compounds warrant investigation into their potential for treating inflammatory conditions. doaj.org |

| Infectious Diseases | The antimicrobial and antifungal activities of certain isoindolinone derivatives suggest potential applications in combating infectious agents. nih.gov |

Systematic screening against a diverse panel of biological targets will be crucial in uncovering new and unexpected therapeutic opportunities for this class of compounds.

Development of Prodrugs and Advanced Delivery Systems for Research Applications

The physicochemical properties of this compound, particularly the presence of a carboxylic acid group, may impact its bioavailability. researchgate.net The development of prodrugs is a well-established strategy to overcome such limitations. nih.govmdpi.com By temporarily modifying the carboxylic acid moiety, for example, through esterification, it may be possible to enhance membrane permeability and improve oral absorption. uobabylon.edu.iq

Furthermore, the encapsulation of the compound within advanced delivery systems, such as nanoparticles or liposomes, could offer several advantages for research applications. These systems can improve solubility, protect the compound from degradation, and potentially enable targeted delivery to specific tissues or cells. Investigating these formulation strategies will be essential for advancing the preclinical evaluation of promising analogs.

Expansion into Materials Science or Nanotechnology Applications

The unique structural features of this compound may also lend themselves to applications beyond the biomedical field. The isoindoline core and the carboxylic acid functional group could be exploited in the design of novel materials. For instance, the compound could serve as a monomer for the synthesis of new polymers with specific properties. Additionally, its ability to coordinate with metal ions could be explored for the development of new catalysts or sensors. In the realm of nanotechnology, the molecule could be used to functionalize nanoparticles, imparting specific chemical or biological properties to them. While speculative, these avenues represent exciting opportunities to expand the utility of this chemical scaffold into new scientific domains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via coupling reactions between isoindoline derivatives and pentanoic acid precursors. For example, thioether or amide coupling strategies (e.g., using HATU or EDCI as coupling agents) are effective for introducing the isoindolyl moiety . Hydrolysis of ester intermediates (e.g., ethyl pentanoate derivatives) under basic conditions (NaOH/EtOH) yields the free acid . Reaction optimization should focus on temperature control (0–25°C) and inert atmospheres to minimize side reactions.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of 1H/13C NMR to confirm the presence of the isoindoline ring (e.g., aromatic protons at δ 7.2–7.4 ppm and methylene groups at δ 2.2–2.7 ppm) and the pentanoic acid chain . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm), while FT-IR verifies carboxylic acid C=O stretching (~1700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Consult Safety Data Sheets (SDS) for hazards such as skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice . Store at 2–8°C under nitrogen to prevent degradation.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing isoindoline ring oxidation?

- Methodology : Employ Design of Experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for hydrogenation) and solvent polarity. Use antioxidants (e.g., BHT) to stabilize the isoindoline ring during reactions. Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to detect oxidized byproducts .

Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved for structural confirmation?

- Methodology : Cross-validate using 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations ) . For ambiguous results, crystallize the compound and perform X-ray diffraction for definitive structural proof .

Q. What computational strategies are effective for predicting the reactivity or biological targets of this compound?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (e.g., PDB) for binding affinity. DFT calculations (Gaussian 09) can predict electrophilic/nucleophilic sites on the isoindoline ring. Validate predictions with in vitro enzyme inhibition assays .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

- Methodology : Standardize assay conditions (e.g., pH, temperature, cell lines) and include positive/negative controls. Use meta-analysis to identify trends across studies. If solubility varies (due to the carboxylic acid group), employ co-solvents (DMSO ≤1%) and measure logP values to adjust experimental protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.